![molecular formula C7H8F3N3 B1370643 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 743419-80-9](/img/structure/B1370643.png)
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
“3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The IUPAC Standard InChI for Pyridine, 3-(trifluoromethyl)- is InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine structure. These properties result in superior pest control properties when compared to traditional phenyl-containing insecticides .Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
- Researchers studied the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the synthesis and conformational analysis of these compounds. The study revealed different conformational orientations and hydrogen bonding patterns in the compounds, contributing to understanding their structural properties (Sagar et al., 2017).
Hydrogen-Bonded Chain Structures
- Another study focused on the hydrogen-bonded chain structures of pyrazolo[3,4-b]pyridine derivatives. It observed the impact of minor changes in remote substituents on the hydrogen-bonded structures of these compounds, which is significant in understanding their chemical behavior (Trilleras et al., 2008).
Versatile Building Block
- The compound has been identified as a versatile building block for synthesizing various substituted pyrazolo[3,4-b]pyridines. This highlights its utility in the field of organic synthesis and the development of novel compounds (Schirok et al., 2015).
Synthesis Techniques
- Research has been conducted on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using microwave-assisted treatment and other techniques, showcasing the methodologies for creating these compounds (Palka et al., 2014).
Potential Corrosion Inhibitors
- Studies on pyrazolopyridine derivatives have explored their potential as corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Dandia et al., 2013).
Anticancer Agents
- Research has been done on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. This highlights the compound's potential application in medicinal chemistry and cancer research (Chavva et al., 2013).
Mycobacterium Tuberculosis Inhibitors
- Some derivatives of tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating their potential use in treating tuberculosis (Samala et al., 2013).
Mechanism of Action
Target of Action
Trifluoromethylpyridine derivatives, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, depending on their specific structures .
Mode of Action
Trifluoromethylpyridine derivatives are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that the biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biochemical pathways, depending on their specific structures .
Result of Action
Trifluoromethylpyridine derivatives are known to have various biological activities, depending on their specific structures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h11H,1-3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKRCIPJIYZDMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649584 |
Source
|
Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
743419-80-9 |
Source
|
Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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